molecular formula C12H21N3O2 B7025479 N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(oxan-4-yl)ethanamine

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(oxan-4-yl)ethanamine

Cat. No.: B7025479
M. Wt: 239.31 g/mol
InChI Key: BGOPAPULDVGQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(oxan-4-yl)ethanamine is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring and an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(oxan-4-yl)ethanamine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Alkylation: The oxadiazole intermediate is then alkylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Oxane Moiety: The oxane ring is introduced through a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with an alcohol under basic conditions.

    Final Coupling: The final step involves coupling the oxadiazole and oxane intermediates through a nucleophilic substitution reaction, typically using a strong base like sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the oxadiazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to an amine or other reduced forms using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(oxan-4-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism by which N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(oxan-4-yl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
  • N-methyl-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
  • N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

Uniqueness

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(oxan-4-yl)ethanamine is unique due to the presence of both an oxadiazole ring and an oxane moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its utility in research and industry.

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(oxan-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-10-13-12(14-17-10)9-15(2)6-3-11-4-7-16-8-5-11/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOPAPULDVGQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)CCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.